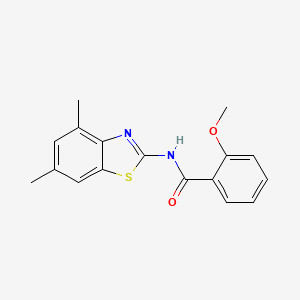
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an in-depth exploration of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety which is known for its diverse biological activities. The compound's structure can be represented as follows:
- Chemical Formula : C13H12N2OS
- Molecular Weight : 248.31 g/mol
Synthesis of this compound
The synthesis typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with 2-methoxybenzoyl chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform under reflux conditions. Purification is achieved through recrystallization or column chromatography.
Antitumor Activity
Recent studies have highlighted the antitumor properties of benzothiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines using assays such as MTT and flow cytometry.
Key Findings:
- Cell Lines Tested :
- A431 (human epidermoid carcinoma)
- A549 (human non-small cell lung cancer)
- H1299 (human lung cancer)
The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in these cell lines at micromolar concentrations. Specifically, it was found to decrease the expression levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophage cells, suggesting a dual role in both anticancer and anti-inflammatory pathways .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Enzymes : The compound binds to specific enzymes involved in tumor growth and inflammation.
- Modulation of Signaling Pathways : It affects key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .
Research Studies and Case Reports
Several studies have documented the biological effects of benzothiazole derivatives:
科学的研究の応用
Medicinal Chemistry
Benzothiazole derivatives, including N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, have been extensively studied for their pharmacological properties. The following are key areas of application:
- Anticancer Activity : Research indicates that compounds with benzothiazole moieties exhibit significant anticancer properties. Studies have shown that this compound can inhibit tumor growth by interfering with cell proliferation pathways and inducing apoptosis in cancer cells.
- Antimicrobial Properties : The compound also demonstrates antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : The anti-inflammatory potential of this compound has been highlighted in several studies, suggesting its use in treating inflammatory diseases by modulating immune responses.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
| Biological Activity | Mechanism |
|---|---|
| Anticancer | Inhibits cell proliferation and induces apoptosis |
| Antimicrobial | Disrupts cell wall integrity and metabolic functions |
| Anti-inflammatory | Modulates cytokine production and immune response |
Industrial Applications
Beyond medicinal uses, this compound has potential applications in various industrial sectors:
- Agricultural Chemicals : Due to its antimicrobial properties, this compound can be explored as a fungicide or pesticide in agriculture. Its effectiveness against plant pathogens could enhance crop protection strategies.
- Material Science : The compound's unique chemical structure may lend itself to applications in material science, particularly in the development of polymers or coatings that require specific thermal or chemical resistance.
Case Studies
Several case studies illustrate the effectiveness and versatility of this compound:
- Anticancer Study : A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various benzothiazole derivatives. The results indicated that this compound significantly inhibited the growth of breast cancer cells in vitro.
- Antimicrobial Research : Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings suggested that it could serve as a lead compound for developing new antibiotics.
- Agricultural Application : Research conducted on the use of benzothiazole derivatives as fungicides demonstrated that this compound effectively reduced fungal infections in crops without significant toxicity to non-target organisms.
特性
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-10-8-11(2)15-14(9-10)22-17(18-15)19-16(20)12-6-4-5-7-13(12)21-3/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEGMWDQPDWBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














